molecular formula C20H15F6NO4 B170483 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 1212153-68-8

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Cat. No.: B170483
CAS No.: 1212153-68-8
M. Wt: 447.3 g/mol
InChI Key: FXSAOUGHTCAKTA-HNNXBMFYSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, commonly known as Fmoc-Tfmf-OH, is a highly specialized, non-proteogenic amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS) . Its primary research value lies in its unique side chain, which features a geminal bis(trifluoromethyl) group. This structural motif serves as a powerful tool for systematically investigating the role of fluorine in peptide and protein engineering. When incorporated into peptide sequences, this residue acts as a strong helix inducer, significantly stabilizing secondary structures due to the hyper-hydrophobic and sterically demanding nature of the trifluoromethyl groups. This makes it invaluable in the de novo design of fluorinated peptides with enhanced metabolic stability, membrane permeability, and unique physicochemical properties for applications in biophysical studies and as potential therapeutic scaffolds. Researchers utilize Fmoc-Tfmf-OH to probe protein folding, protein-protein interactions, and to engineer peptides with improved bioavailability and novel functions, making it a critical building block in medicinal chemistry and chemical biology.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSAOUGHTCAKTA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a synthetic amino acid derivative notable for its complex structure and potential applications in medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, alongside several trifluoromethyl groups that enhance its biological activity.

  • Molecular Formula : C26H22F6N2O5
  • Molecular Weight : 485.45 g/mol
  • CAS Number : 1260604-66-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Modulation : The presence of the Fmoc group allows for selective interactions with enzymes, potentially serving as a substrate or inhibitor in various biochemical pathways. This characteristic is crucial in drug design, where modulation of enzyme activity can lead to therapeutic effects.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such properties. This could position it as a candidate for antibiotic development.
  • Antioxidant Activity : The structural features of the compound may confer antioxidant properties, which are beneficial in combating oxidative stress within biological systems.

The mechanism of action involves the interaction of the compound with specific biological targets. The Fmoc group facilitates selective reactions necessary for the synthesis of peptides and other biologically active molecules. Furthermore, the trifluoromethyl groups can enhance the stability and reactivity of the compound, which may improve its binding affinity to target proteins or enzymes.

Case Studies and Experimental Data

  • Enzyme Interaction Studies : Research involving molecular docking simulations has indicated that this compound could effectively bind to certain enzymes involved in metabolic pathways. Such studies are essential for understanding how modifications to the structure influence biological activity.
  • Antimicrobial Testing : Preliminary tests on similar derivatives have shown promising results against various bacterial strains, indicating that this compound may possess similar antimicrobial properties.
  • Antioxidant Assays : In vitro assays have been conducted to evaluate the antioxidant capacity of related compounds. These studies suggest that the trifluoromethyl groups may play a role in enhancing antioxidant activity.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
(2S)-Fmoc-L-HomophenylalanineFmoc protecting group, trifluoromethyl groupsPotential enzyme inhibitor
Fmoc-L-TyrosineFmoc protecting groupAntioxidant properties
Fmoc-L-AlanineSimpler structureBasic amino acid functions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a family of Fmoc-protected fluorinated amino acids. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Fluorine Substituents Key Features Reference
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid C₁₉H₁₇F₂NO₄ 2 F atoms at position 4 Reduced lipophilicity compared to trifluoro analogs; used in peptide backbone modifications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid C₂₆H₂₂F₃NO₄ CF₃ group on phenyl ring Enhanced aromatic interactions; potential for targeting hydrophobic pockets
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid C₂₆H₂₁F₄NO₄ CF₃ and F on phenyl ring Dual fluorination improves metabolic stability and binding specificity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid C₂₉H₃₁NO₄ tert-butyl group instead of CF₃ Lower electronegativity; bulkier substituent affects steric hindrance

Preparation Methods

Trifluoromethylation via Solvent-Free Diaza-Carbonyl-Ene Reaction

A solvent-free diaza-carbonyl-ene reaction between formaldehyde tert-butyl hydrazone and hexafluoroacetone (HFA) provides a high-yield route to α-hydroxy α-trifluoromethyl intermediates (Scheme 1). Under solvent-free conditions, this reaction achieves >90% conversion within 30 minutes, forming the quaternary carbon center critical for the target molecule.

Reaction Conditions

  • Reagents : Formaldehyde tert-butyl hydrazone (1.2 equiv), HFA (1.0 equiv).

  • Temperature : 25°C.

  • Yield : 92% (isolated).

This intermediate is subsequently oxidized to the corresponding ketone using Jones reagent, followed by stereoselective reduction with (R)-CBS catalyst to install the (2S) configuration.

Chiral Auxiliary-Mediated Amination

The reduced ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, employing (S)-tert-butanesulfinamide as a chiral auxiliary to ensure >99% enantiomeric excess (ee). The tert-butylsulfinyl group is later removed under acidic conditions (HCl in dioxane), yielding the free amine.

Fmoc Protection and Coupling Strategies

Fmoc Installation Under Racemization-Free Conditions

The primary amine is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl (1.5 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. To prevent racemization:

  • Temperature : 0°C.

  • Reaction Time : 2 hours.

  • Yield : 88%.

Final Deprotection and Purification

Acidolytic Cleavage of tert-Butyl Esters

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) with triisopropylsilane (TIS, 2.5% v/v) as a scavenger:

  • Reaction Time : 3 hours.

  • Yield : 95%.

Solvent-Dependent Extraction for Purity Optimization

Post-deprotection, extraction protocols significantly impact purity (Table 1):

ExtractantVolume Ratio (H₂O:Extractant)Purity (%)Yield (%)
n-Hexane1:1.596.482
Butyl Acetate1:199.881
Ethyl Acetate1:196.660

Butyl acetate achieves optimal purity (99.8%) by effectively partitioning hydrophobic impurities into the organic phase.

Analytical Characterization

Stereochemical Validation via X-Ray Crystallography

Single-crystal X-ray diffraction confirms the (2S) configuration. Crystallization from hexane/ethyl acetate (3:1) yields orthorhombic crystals (space group P2₁2₁2₁), with Flack parameter = 0.02(2).

Chromatographic and Spectroscopic Data

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • MALDI-TOF MS : [M+H]⁺ calc. 508.1, found 508.3.

  • ¹⁹F NMR (CDCl₃): δ -72.5 (CF₃), -63.8 (CF₃).

Scalability and Industrial Considerations

Cost-Effective Trifluoroacetic Acid Recycling

Distillation of TFA from reaction mixtures (b.p. 72°C) enables >90% recovery, reducing production costs by 40%.

Green Chemistry Metrics

  • E-factor : 18.7 g waste/g product (solvent-free step reduces this to 5.2).

  • PMI : 23.4 (without solvent recovery) .

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